molecular formula C10H13N B2358703 3-Phenylcyclobutan-1-amine CAS No. 90874-41-2

3-Phenylcyclobutan-1-amine

Cat. No.: B2358703
CAS No.: 90874-41-2
M. Wt: 147.221
InChI Key: VJXKVDLXKYYYBX-UHFFFAOYSA-N
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Description

3-Phenylcyclobutan-1-amine is an organic compound with the molecular formula C₁₀H₁₃N It is a cyclobutane derivative with a phenyl group attached to the third carbon and an amine group attached to the first carbon

Synthetic Routes and Reaction Conditions:

    Nucleophilic Substitution: One common method for preparing this compound involves the nucleophilic substitution of a suitable cyclobutane derivative with an amine. For example, 3-phenylcyclobutanone can be reacted with ammonia or a primary amine under appropriate conditions to yield the desired amine.

    Reductive Amination: Another method involves the reductive amination of 3-phenylcyclobutanone. This process typically involves the reaction of the ketone with an amine in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst.

Industrial Production Methods:

  • Industrial production of this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The choice of reducing agent and catalyst can vary based on cost, availability, and environmental considerations.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding imines or nitriles, depending on the oxidizing agent used.

    Reduction: The compound can be reduced to form secondary or tertiary amines, depending on the reducing conditions and reagents.

    Substitution: It can participate in substitution reactions, particularly nucleophilic substitutions, where the amine group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are often employed in substitution reactions.

Major Products:

    Oxidation: Imines, nitriles

    Reduction: Secondary amines, tertiary amines

    Substitution: Alkylated or acylated derivatives

Scientific Research Applications

Mechanism of Action

3-Phenylcyclobutan-1-amine exerts its effects primarily through the inhibition of acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine in the nervous system . By inhibiting this enzyme, the compound increases the levels of acetylcholine, thereby enhancing cholinergic transmission. This mechanism is particularly relevant in the context of neurodegenerative diseases where cholinergic deficits are observed.

Comparison with Similar Compounds

    1-Phenylcyclobutanamine: This compound is structurally similar but differs in the position of the phenyl group.

    Cyclobutanamine: Lacks the phenyl group, making it less complex and potentially less active in certain biological contexts.

Uniqueness:

Properties

IUPAC Name

3-phenylcyclobutan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N/c11-10-6-9(7-10)8-4-2-1-3-5-8/h1-5,9-10H,6-7,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJXKVDLXKYYYBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1N)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 3-phenylcyclobutanone oxime (0.167 g, 1.04 mmol) in THF (5 ml) was added 1M lithium aluminum hydride in THF (2.18 ml, 2.18 mmol) dropwise over 3 minutes. The reaction was heated to reflux for 4 hours, then cooled to ambient temperature. Water (0.083 ml), 1M sodium hydroxide (0.083 ml), and additional water (0.248 ml) were added, and the reaction was stirred an additional 30 minutes. The reaction was filtered, and the solids were washed with THF. The filtrates were combined and concentrated to yield 101 mg of the title compound (66.2% yield).
Quantity
0.167 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
2.18 mL
Type
solvent
Reaction Step One
Name
Quantity
0.083 mL
Type
reactant
Reaction Step Two
Quantity
0.083 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.248 mL
Type
reactant
Reaction Step Two
Yield
66.2%

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